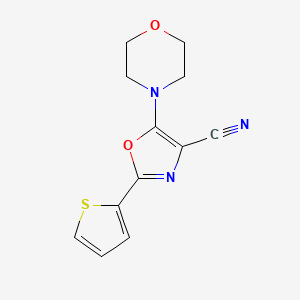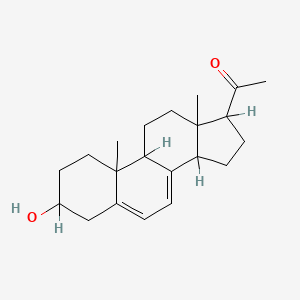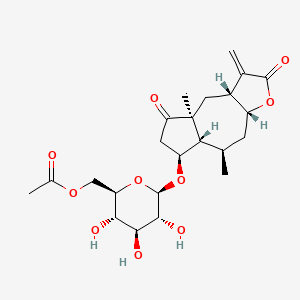
Paucin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paucin is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Paucin, known as a pseudoguaianolide glucoside, has been identified for its notable antibacterial properties. Research by Ding et al. (2021) detailed the biosynthesis of Paulomycins (PAUs), compounds related to Paucin, emphasizing their antibacterial activities against Gram-positive bacteria. They explored the biosynthetic mechanism of PAUs, offering insights into potential structural modifications to enhance bioactivity or stability (Ding et al., 2021).
Structural Analysis
Cox and Sim (1977) conducted an X-ray crystallographic analysis of Paucin monohydrate. Their study provided a detailed description of Paucin’s structure, including the twist-boat conformation of the sesquiterpenoid cycloheptane ring and the half-chair and envelope conformations of the cyclopentanone and α-methylene γ-lactone rings, respectively (Cox & Sim, 1977).
Cytotoxic Properties
Paucin, alongside another compound, Odoratin, was identified for its cytotoxic activity against human epidermoid carcinoma and lymphocytic leukemia in a study by Hoffmann et al. (1978). This highlights Paucin's potential role in cancer research and therapy (Hoffmann et al., 1978).
Biosynthetic Gene Cluster Analysis
Li et al. (2015) conducted a study on the paulomycin biosynthetic gene cluster in Streptomyces paulus NRRL 8115, relevant to Paucin. They proposed a convergent biosynthetic model for paulomycin, which could provide valuable insights for future investigations in the field of antibiotic production and modification (Li et al., 2015).
Eigenschaften
CAS-Nummer |
26836-43-1 |
|---|---|
Produktname |
Paucin |
Molekularformel |
C23H32O10 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1 |
InChI-Schlüssel |
GUDGKGBWXIZDPA-ZOWPBZTMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Andere CAS-Nummern |
26836-43-1 |
Synonyme |
paucin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



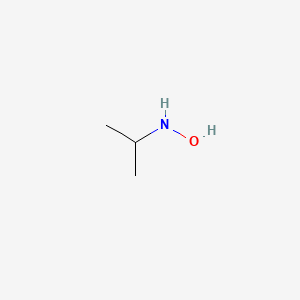
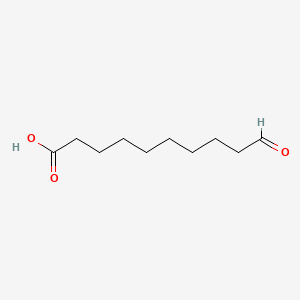
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
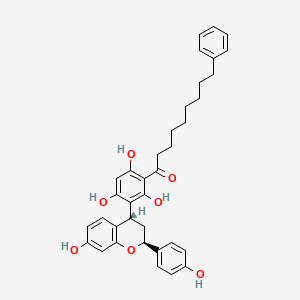
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
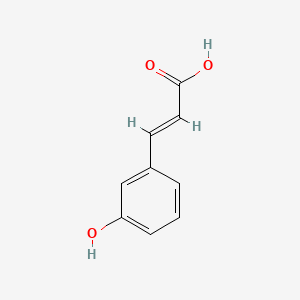
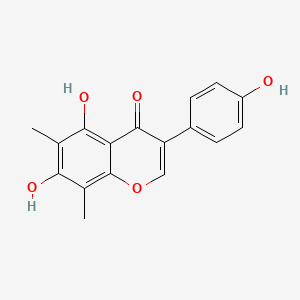
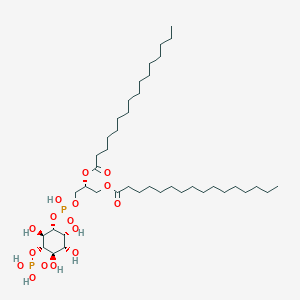
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
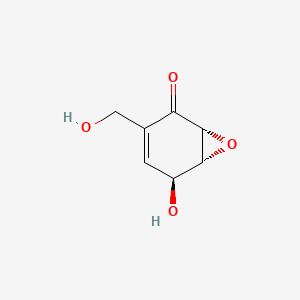
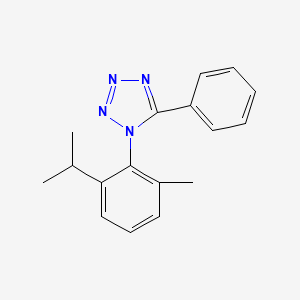
![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)
